N-[[1-(2-chlorophenyl)cyclopropyl]methyl]-4-morpholin-4-ylpyridine-2-carboxamide
Description
N-[[1-(2-chlorophenyl)cyclopropyl]methyl]-4-morpholin-4-ylpyridine-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a cyclopropyl group attached to a chlorophenyl ring, a morpholine ring, and a pyridine carboxamide moiety, making it a unique structure with diverse chemical properties.
Properties
IUPAC Name |
N-[[1-(2-chlorophenyl)cyclopropyl]methyl]-4-morpholin-4-ylpyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O2/c21-17-4-2-1-3-16(17)20(6-7-20)14-23-19(25)18-13-15(5-8-22-18)24-9-11-26-12-10-24/h1-5,8,13H,6-7,9-12,14H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBNHSWMCUXRCRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)C2=NC=CC(=C2)N3CCOCC3)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[1-(2-chlorophenyl)cyclopropyl]methyl]-4-morpholin-4-ylpyridine-2-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the formation of the cyclopropyl group through a cyclopropanation reaction, followed by the introduction of the chlorophenyl group via a Friedel-Crafts alkylation. The morpholine ring is then incorporated through a nucleophilic substitution reaction, and finally, the pyridine carboxamide moiety is added using a coupling reaction with appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the reactions. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[[1-(2-chlorophenyl)cyclopropyl]methyl]-4-morpholin-4-ylpyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-[[1-(2-chlorophenyl)cyclopropyl]methyl]-4-morpholin-4-ylpyridine-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of N-[[1-(2-chlorophenyl)cyclopropyl]methyl]-4-morpholin-4-ylpyridine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[[1-(2-chlorophenyl)cyclopropyl]methyl]-4-piperidin-4-ylpyridine-2-carboxamide
- N-[[1-(2-chlorophenyl)cyclopropyl]methyl]-4-morpholin-4-ylpyridine-3-carboxamide
Uniqueness
N-[[1-(2-chlorophenyl)cyclopropyl]methyl]-4-morpholin-4-ylpyridine-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the morpholine ring, in particular, differentiates it from similar compounds and may contribute to its unique pharmacological profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
